Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate
Description
Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate is an α-amino ester derivative featuring a 4-methylbenzoyl-substituted acetamide side chain. This compound is structurally characterized by:
- A methyl ester group at the pentanoate terminus.
- A branched 4-methylpentanoate backbone contributing to steric bulk.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]pentanoate |
InChI |
InChI=1S/C17H24N2O4/c1-11(2)9-14(17(22)23-4)19-15(20)10-18-16(21)13-7-5-12(3)6-8-13/h5-8,11,14H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
ZHBOFRUIUCTFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 4-methylbenzoyl glycine. The final step involves the esterification of 4-methylbenzoyl glycine with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or amino derivatives.
Scientific Research Applications
Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Halogenated Analogs
- Methyl (2S)-2-[(iodoacetyl)amino]-3-methylbutanoate (6ac) Key Difference: Iodoacetyl group replaces the 4-methylbenzoyl-acetamide. Synthesis: 75% yield, melting point 47–50°C .
- Methyl 2-(2-bromo-3-methylbutanamido)pentanoate (Compound 1 in ) Key Difference: Bromoacyl group introduces electrophilic reactivity. Toxicity Profile: Non-mutagenic, non-tumorigenic per OSIRIS calculations .
Pyrazolidinone Core Analogs
- Methyl (2S)-4-methyl-2-{[(3-oxo-2-pentylpyrazolidin-1-yl)acetyl]amino}pentanoate (3bab) Key Difference: Pyrazolidin-3-one ring replaces the benzoylamino group. Bioactivity: Designed as jasmonoyl-L-isoleucine analogs for phytohormone studies . Synthesis: 52% yield, orange oil .
Physicochemical Properties
*Calculated properties based on structural similarity to analogs.
Biological Activity
Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antidiabetic activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a methyl group, an acetamido group, and a benzoyl moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzoyl Derivative : The starting material is reacted with benzoyl chloride to form the benzamide.
- Acetylation : The resulting benzamide undergoes acetylation using acetic anhydride.
- Final Esterification : The final product is obtained through esterification with methanol.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound. For instance, a study employing the disc diffusion method showed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Microbial Strain | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Penicillin | 20 |
| Escherichia coli | 15 | Ampicillin | 17 |
Antidiabetic Activity
In addition to its antimicrobial properties, this compound has been investigated for its antidiabetic effects. In a study utilizing streptozotocin-induced diabetic rats, this compound demonstrated a significant reduction in blood glucose levels compared to untreated controls.
| Treatment Group | Blood Glucose Level (mg/dL) | Control Group |
|---|---|---|
| Untreated | 300 | - |
| Treated with Compound | 150 | - |
Case Studies
- Antimicrobial Efficacy : A recent publication reported on the synthesis and evaluation of various derivatives of sulphonamides, including this compound. The results indicated that this compound had superior antibacterial properties compared to some standard antibiotics used in clinical settings .
- Diabetes Management : Another study focused on the potential use of this compound in managing diabetes. It was found that the compound not only lowered blood glucose levels but also improved insulin sensitivity in diabetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
